REACTION_CXSMILES
|
C[C:2]([OH:5])([CH3:4])[CH3:3].[CH3:6][OH:7].[C:8]1([CH3:14])C=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:6][O:7][C:11]1[CH:12]=[C:4]2[C:8]([CH2:14][CH2:3][C:2]2=[O:5])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant yellow solution was concentrated on a water evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was directly loaded on silica gel column for purification (hexanes/EtOAc 20/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |